molecular formula C32H55NO25 B11829438 Lnfp I

Lnfp I

Número de catálogo: B11829438
Peso molecular: 853.8 g/mol
Clave InChI: FZIVHOUANIQOMU-YIHIYSSUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lacto-N-fucopentaose I (LNFP I) is a human milk oligosaccharide (HMO) that is highly abundant in human milk. It is a fucosylated oligosaccharide, meaning it contains fucose, a hexose deoxy sugar. This compound plays a crucial role in the development of the infant gut microbiota and immune system. It is known for its prebiotic properties and its ability to inhibit pathogen adhesion to the intestinal lining .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of LNFP I involves multiple steps, primarily focusing on glycosylation reactions. The process typically starts with lactose, which undergoes a series of enzymatic reactions to form this compound. The key enzymes involved are β-N-acetylglucosaminyltransferase, β1,3-galactosyltransferase, and α1,2-fucosyltransferase. These enzymes catalyze the addition of N-acetylglucosamine, galactose, and fucose, respectively, to the lactose backbone .

Industrial Production Methods

Industrial production of this compound has been optimized using microbial metabolic engineering. Researchers have developed high-efficiency microbial strains that can produce this compound in large quantities. For example, a team from Jiangnan University engineered Escherichia coli strains to express the necessary glycosyltransferases and enhance the synthesis pathways for the required sugar nucleotides. This method has achieved high yields and purity of this compound, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

LNFP I primarily undergoes glycosylation reactions, where sugar moieties are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by enzymes such as glycosidases.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include sugar nucleotides like UDP-N-acetylglucosamine, UDP-galactose, and GDP-fucose. The reactions are typically carried out under mild conditions, often in aqueous solutions at neutral pH and moderate temperatures.

Major Products

The major product of these reactions is this compound itself. depending on the specific glycosyltransferases used, other fucosylated oligosaccharides such as lacto-N-fucopentaose II and III can also be formed .

Aplicaciones Científicas De Investigación

LNFP I has a wide range of applications in scientific research:

Mecanismo De Acción

LNFP I exerts its effects primarily through its interaction with the gut microbiota and the immune system. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that support gut health. This compound also inhibits the adhesion of pathogens to the intestinal lining by acting as a decoy receptor, preventing infections .

Comparación Con Compuestos Similares

LNFP I is part of a family of fucosylated oligosaccharides that includes lacto-N-fucopentaose II and III, and lacto-N-difucohexaose I. These compounds share similar structures but differ in the number and position of fucose residues. This compound is unique in its specific glycosidic linkages and its high abundance in human milk. Compared to other HMOs, this compound has been shown to have a stronger effect on promoting the growth of bifidobacteria and inhibiting pathogen adhesion .

Similar Compounds

  • Lacto-N-fucopentaose II (LNFP II)
  • Lacto-N-fucopentaose III (LNFP III)
  • Lacto-N-difucohexaose I (LNDFH I)
  • 2’-Fucosyllactose (2’-FL)

This compound stands out due to its specific structure and its significant role in infant health, making it a valuable compound for both research and industrial applications.

Propiedades

Fórmula molecular

C32H55NO25

Peso molecular

853.8 g/mol

Nombre IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1

Clave InChI

FZIVHOUANIQOMU-YIHIYSSUSA-N

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.